2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride
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Overview
Description
2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities
Preparation Methods
The synthesis of 2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods often involve the use of high temperatures and specific catalysts to ensure high yields and purity
Chemical Reactions Analysis
2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride involves its interaction with specific molecular targets. For instance, in its antimicrobial role, it binds to microtubule proteins, inhibiting their polymerization and disrupting cellular processes . In cancer therapy, it may interfere with DNA replication and repair mechanisms, leading to cell death .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
Mebendazole: Used as an anthelmintic agent.
Albendazole: Another anthelmintic with a broader spectrum of activity.
Thiabendazole: Known for its antifungal properties.
Compared to these compounds, 2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride may offer unique advantages in terms of its specific molecular interactions and potential therapeutic applications .
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.2ClH/c1-14-8-7-13-15-11-5-3-4-6-12(11)16(13)9-10-17-2;;/h3-6,14H,7-10H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRFLKZLQQYDCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC2=CC=CC=C2N1CCOC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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